N-[(5-ethyl-2-pyridinyl)methyl]-N,3,5,7-tetramethyl-1H-indole-2-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of compounds similar to "N-[(5-ethyl-2-pyridinyl)methyl]-N,3,5,7-tetramethyl-1H-indole-2-carboxamide" often involves complex reactions including modified Bischler-Napieralski reactions and palladium-catalyzed intramolecular amination. For instance, the treatment of N-[2-(1H-indol-3-yl)ethyl]alkanamides with phosphorus oxychloride can lead to the formation of related structures (Bobowski, 1983). Additionally, palladium-catalyzed intramolecular amination has been utilized for efficient synthesis of related heterocyclic compounds, highlighting the versatility and utility of these methodologies in synthesizing complex molecules (He et al., 2012).
Molecular Structure Analysis
The molecular structure of compounds like "N-[(5-ethyl-2-pyridinyl)methyl]-N,3,5,7-tetramethyl-1H-indole-2-carboxamide" is characterized by the presence of multiple functional groups and a complex aromatic system. These features contribute to the molecule's reactivity and potential interactions with biological targets. X-ray crystallography and computational chemistry studies provide insights into the conformation, bonding, and electronic structure of these molecules (Ayiya & Okpareke, 2021).
Chemical Reactions and Properties
"N-[(5-ethyl-2-pyridinyl)methyl]-N,3,5,7-tetramethyl-1H-indole-2-carboxamide" and its analogs undergo various chemical reactions, including cycloadditions, aminomethylations, and intramolecular nucleophilic additions, leading to the formation of complex heterocyclic systems. These reactions are influenced by the compound's functional groups and the reaction conditions, such as the presence of catalysts and the reaction medium (Hermecz et al., 1991; Jayarajan et al., 2019).
Scientific Research Applications
Synthesis and Chemical Reactivity
One aspect of scientific research involving compounds like N-[(5-ethyl-2-pyridinyl)methyl]-N,3,5,7-tetramethyl-1H-indole-2-carboxamide is focused on their synthesis and chemical reactivity. For instance, Zhu et al. (2003) presented an expedient phosphine-catalyzed [4 + 2] annulation synthesis method, which could be relevant for synthesizing highly functionalized tetrahydropyridines, highlighting the compound's potential utility in creating complex molecular structures with high regioselectivity and yield (Zhu, Lan, & Kwon, 2003). This demonstrates the ongoing interest in developing efficient synthetic routes for compounds with pyridine and indole moieties, which could be applicable to the synthesis of N-[(5-ethyl-2-pyridinyl)methyl]-N,3,5,7-tetramethyl-1H-indole-2-carboxamide.
Applications in Imaging and Therapy
Another area of interest is the application of similar compounds in medical imaging and therapy. Wang et al. (2005) synthesized [18F]SU11248, a potential positron emission tomography (PET) tracer for imaging cancer tyrosine kinase, showcasing the relevance of similar compounds in developing diagnostic tools for cancer (Wang, Miller, Sledge, & Zheng, 2005). The utilization of similar structural frameworks for PET imaging agents emphasizes the potential of N-[(5-ethyl-2-pyridinyl)methyl]-N,3,5,7-tetramethyl-1H-indole-2-carboxamide in biomedical research and diagnostic applications.
Chemical and Biological Evaluations
Research on compounds with similar structural features also involves chemical and biological evaluations. For instance, Zeng et al. (2018) synthesized and evaluated pyridyloxypyridyl indole carboxamides, which showed high affinities for 5-HT2C receptors and selectivity over other serotonin receptor subtypes, indicating the potential therapeutic applications of such compounds (Zeng, Nye, Voll, Howell, & Goodman, 2018). This suggests that the research on N-[(5-ethyl-2-pyridinyl)methyl]-N,3,5,7-tetramethyl-1H-indole-2-carboxamide could explore its affinity for biological targets and potential therapeutic benefits.
Future Directions
The potential applications and future directions for research on this compound would depend on its physical and chemical properties, as well as any biological activity it might have. It could potentially be of interest in fields such as medicinal chemistry, materials science, or synthetic organic chemistry .
properties
IUPAC Name |
N-[(5-ethylpyridin-2-yl)methyl]-N,3,5,7-tetramethyl-1H-indole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O/c1-6-16-7-8-17(22-11-16)12-24(5)21(25)20-15(4)18-10-13(2)9-14(3)19(18)23-20/h7-11,23H,6,12H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEHPVWQFQVBLRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(C=C1)CN(C)C(=O)C2=C(C3=CC(=CC(=C3N2)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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